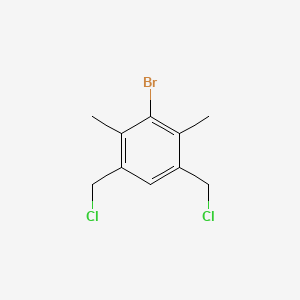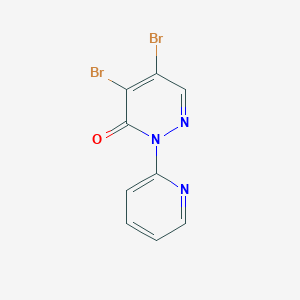
3-Bromo-1,5-bis(chloromethyl)-2,4-dimethylbenzene
Vue d'ensemble
Description
3-Bromo-1,5-bis(chloromethyl)-2,4-dimethylbenzene is a chemical compound with the linear formula C10H11BrCl2 . It has a molecular weight of 282.009 . This compound is provided by Sigma-Aldrich to early discovery researchers as part of a collection of rare and unique chemicals .
Molecular Structure Analysis
The molecular structure of 3-Bromo-1,5-bis(chloromethyl)-2,4-dimethylbenzene is defined by its linear formula, C10H11BrCl2 . This indicates that the molecule consists of a benzene ring substituted with bromo, chloromethyl, and dimethyl groups .Applications De Recherche Scientifique
Synthesis and Functionalization
- 3-Bromo-1,5-bis(chloromethyl)-2,4-dimethylbenzene serves as a precursor in the synthesis of various sulfur-functionalized quinone derivatives. This synthesis is achieved through a process involving bromination and conversion, indicating its utility in creating complex organic compounds (Aitken et al., 2016).
Organometallic Chemistry
- In the field of organometallic chemistry, this compound has been used to study the structural, non-covalent interaction, and natural bond orbital aspects of bromido-tricarbonyl rhenium(I) complexes. These studies focus on understanding the molecular interactions and properties of these complexes (Kia & Kalaghchi, 2020).
Polymer Science
- In polymer science, derivatives of 3-Bromo-1,5-bis(chloromethyl)-2,4-dimethylbenzene have been utilized in the synthesis of polyesters. These polyesters, which incorporate bromine, demonstrate significant resistance to combustion, showcasing the compound's role in creating fire-resistant materials (Sivriev et al., 1979).
Crystallography and Molecular Structure
- The compound's derivatives have been studied in crystallography to understand their molecular structures and bonding patterns. For example, research on bis(3-bromo-4-dimethylaminobenzylidene)hydrazine, a related compound, has provided insights into intermolecular halogen bonds and molecular planarity (Guieu et al., 2013).
Synthesis of Organometallic and Coordination Complexes
- The synthesis of various metal complexes using this compound or its related derivatives has been a subject of interest. Studies have explored how different substituents and reaction conditions affect the formation and properties of these complexes (Crispini et al., 1993).
Material Science and Chemical Synthesis
- In material science, this compound is used in synthesizing novel materials with specific properties. For instance, research on the synthesis of (chloromethyl)bis(4-fluorophenyl)methylsilane, an intermediate in producing certain fungicides, demonstrates the compound's relevance in industrial chemical synthesis (Xiang-li, 2013).
Magnetic and Photochromic Behavior
- Additionally, studies on multifunctional mononuclear bisthienylethene-cobalt(II) complexes, which can be derived from related compounds, have shown interesting magnetic and photochromic behaviors. These properties are crucial for applications in molecular electronics and photonics (Cao et al., 2015).
Mécanisme D'action
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
3-bromo-1,5-bis(chloromethyl)-2,4-dimethylbenzene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11BrCl2/c1-6-8(4-12)3-9(5-13)7(2)10(6)11/h3H,4-5H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QNGBJPBQYCEGCR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=C(C=C1CCl)CCl)C)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11BrCl2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90399632 | |
| Record name | 3-bromo-1,5-bis(chloromethyl)-2,4-dimethylbenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90399632 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
282.00 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Bromo-1,5-bis(chloromethyl)-2,4-dimethylbenzene | |
CAS RN |
79539-15-4 | |
| Record name | 3-bromo-1,5-bis(chloromethyl)-2,4-dimethylbenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90399632 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-BROMO-1,5-BIS-CHLOROMETHYL-2,4-DIMETHYL-BENZENE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.










![Imidazo[1,2-a]pyridine, 2,3-dihydro-2-phenyl-6-(trifluoromethyl)-, (2R)-](/img/structure/B3057278.png)
![[(2-Hydroxyphenyl)sulfanyl]acetic acid](/img/structure/B3057279.png)




